molecular formula C₅H₂D₃BrN₂O B1154604 2-Bromo-4-methoxypyrimidine-d3

2-Bromo-4-methoxypyrimidine-d3

Cat. No.: B1154604
M. Wt: 192.03
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methoxypyrimidine-d3 is a deuterated aromatic compound serving as a versatile synthetic intermediate in advanced research and development. This reagent, where three hydrogen atoms have been replaced by deuterium (tritium), is particularly valuable in reaction mechanism studies and for creating deuterium-labeled complex molecules. Its molecular structure features both a bromine atom and a methoxy group on the pyrimidine ring, making it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to construct biaryl systems . The incorporation of deuterium (D) is critical in Mass Spectrometry and NMR spectroscopy, where it is used as an internal standard or a tracer to elucidate metabolic pathways and improve the metabolic stability of potential drug candidates . Primary areas of application include the synthesis of deuterated active pharmaceutical ingredients (APIs), liquid crystal materials, and specialized ligands for catalysis. As a solid, it requires storage in a cool, well-ventilated place and handling in accordance with good laboratory practices. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the specific safety data sheet (SDS) for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C₅H₂D₃BrN₂O

Molecular Weight

192.03

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Methoxypyrimidine D3

Strategic Considerations for Pyrimidine (B1678525) Core Synthesis

The construction of the pyrimidine ring is the foundational step. The choice of starting materials and the specific ring-forming reaction are paramount in determining the substitution pattern of the resulting heterocyclic system.

The regioselective synthesis of substituted pyrimidines is highly dependent on the precursor molecules. researchgate.net A common and versatile approach involves the condensation of a three-carbon component with a reagent supplying the N-C-N fragment, such as an amidine. To achieve the desired 2,4-substitution pattern, precursors must be selected to guide the substituents to the correct positions.

For instance, starting with a di-substituted precursor like 2,4-dichloropyrimidine is a highly effective strategy. This commercially available starting material already possesses the desired substitution locations, which can then be selectively functionalized. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective displacement reactions. Nucleophilic attack is generally favored at the C4 position. researchgate.net

Various methods exist for the de novo synthesis of the pyrimidine ring. organic-chemistry.orgmdpi.com The Principal Pyrimidine Synthesis, which involves the reaction of a β-dicarbonyl compound with an amidine, is a classic example. By selecting appropriately substituted precursors, a wide range of pyrimidine derivatives can be accessed.

Another powerful method involves [3+3] cycloadditions. For example, α,β-unsaturated ketones can react with benzamidine hydrochloride in the presence of a catalyst like choline hydroxide to yield substituted pyrimidines. mdpi.com The specific substituents on the unsaturated ketone and the amidine directly translate to the substitution pattern on the final pyrimidine ring.

Table 1: Comparison of Selected Pyrimidine Ring Synthesis Methods

Method Precursors Key Features
Principal Synthesis β-Dicarbonyl Compound + Amidine Versatile; substitution pattern controlled by precursors.
[3+3] Cycloaddition α,β-Unsaturated Ketone + Amidine Effective for creating polysubstituted pyrimidines. mdpi.com

| [5+1] Annulation | Enamidines + Orthoesters | Catalyst- and solvent-free conditions are possible. mdpi.com |

Introduction of the Bromine Moiety

Direct bromination of an existing pyrimidine ring is a common method for introducing bromine. However, the regioselectivity of this electrophilic substitution is heavily influenced by the existing substituents on the ring. For many pyrimidine systems, direct bromination preferentially occurs at the C5 position. nih.govfiu.edu

Reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are frequently used for the bromination of pyrimidines and other nucleosides. nih.govrsc.org The reaction is typically performed in aprotic solvents like DMF or CH2Cl2. nih.gov The presence of a Lewis acid can sometimes enhance the efficiency of the bromination. nih.gov Achieving selective bromination at the C2 position on a pre-formed 4-methoxypyrimidine ring via direct bromination is challenging due to the directing effects of the existing substituents. Therefore, it is more synthetically viable to introduce the bromine atom at an earlier stage or use a precursor that already contains bromine at the desired position.

While less common for introducing bromine compared to chlorine or fluorine, halogen exchange reactions can be a viable strategy. This would typically involve starting with a pyrimidine substituted with a different halogen, such as chlorine, at the C2 position and treating it with a bromide source. However, a more practical and widely used approach is to begin with a di-halogenated pyrimidine, such as 2,4-dichloropyrimidine, and selectively replace one of the halogens, leaving the other to be substituted later.

A more direct route involves starting the pyrimidine synthesis with a bromine-containing precursor. For example, using a bromo-amidine in a ring-closing condensation reaction would directly install the bromine atom at the C2 position.

Methoxylation Strategies

The introduction of the deuterated methoxy (B1213986) group is the final key step and the point at which the isotopic label is incorporated. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

The most effective strategy for synthesizing 2-Bromo-4-methoxypyrimidine-d3 involves starting with a precursor such as 2-bromo-4-chloropyrimidine. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the bromine atom at the C2 position. This difference in reactivity allows for a highly regioselective reaction.

By treating 2-bromo-4-chloropyrimidine with a deuterated methoxide source, such as sodium methoxide-d3 (NaOCD₃), the chlorine at the C4 position is selectively displaced to yield the final product, this compound. The reaction is typically carried out in a suitable solvent like deuterated methanol (B129727) (CD₃OD) or an aprotic polar solvent.

Table 2: Reagents for Isotopic Labeling Step

Reagent Formula Role in Synthesis
Sodium methoxide-d3 NaOCD₃ Nucleophile; source of the deuterated methoxy group.
Deuterated Methanol CD₃OD Can be used as a solvent and/or precursor for the methoxide.

| 2-Bromo-4-chloropyrimidine | C₄H₂BrClN₂ | Key intermediate for regioselective methoxylation. |

This regioselective SNAr reaction is a robust and high-yielding method for accessing the target compound, ensuring that the deuterium (B1214612) label is incorporated precisely at the methoxy position and that the bromo and methoxy groups are correctly positioned on the pyrimidine ring.

Nucleophilic Alkoxylation Routes

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrimidine precursor. The pyrimidine ring is electron-deficient, which facilitates attack by nucleophiles. The presence of two halogen atoms, typically at the 2 and 4 positions, activates the ring for such substitutions.

The general principle involves the reaction of a 2,4-dihalopyrimidine with a deuterated methoxide source. The regioselectivity of this reaction is a key consideration. In most cases, nucleophilic attack is favored at the C4 position of the pyrimidine ring over the C2 position. This preference is attributed to the greater electrophilicity of the C4 carbon.

Specific Methodologies for Methoxy Group Introduction

A common and effective starting material for the synthesis of 2-Bromo-4-methoxypyrimidine is 2,4-dibromopyrimidine. The reaction of 2,4-dibromopyrimidine with sodium methoxide in a suitable solvent, such as methanol, leads to the regioselective displacement of the bromine atom at the 4-position, yielding 2-bromo-4-methoxypyrimidine.

The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the desired product and minimize the formation of the disubstituted by-product, 2,4-dimethoxypyrimidine.

Starting MaterialReagentSolventProduct
2,4-DibromopyrimidineSodium MethoxideMethanol2-Bromo-4-methoxypyrimidine

Deuterium Labeling on the Methoxy Group (-OCD3)

The introduction of the deuterium-labeled methoxy group is the defining step in the synthesis of this compound. This is achieved by utilizing a deuterated reagent.

Deuterated Reagent Utilization (e.g., CD3OH, CD3I)

The most direct method for introducing the -OCD3 group is through the use of deuterated methanol (CD3OH). Commercially available deuterated methanol, often with high isotopic purity, serves as the source of the deuterated methyl group.

To perform the nucleophilic substitution, the weakly acidic deuterated methanol is converted into its more nucleophilic conjugate base, sodium deuteromethoxide (CD3ONa). This is typically prepared in situ by reacting deuterated methanol with a strong base, such as sodium hydride or sodium metal. The resulting sodium deuteromethoxide solution is then reacted with the 2,4-dibromopyrimidine precursor.

Alternatively, while less common for this specific transformation, deuterated methyl iodide (CD3I) could be used in Williamson ether synthesis-type reactions if a suitable precursor with a hydroxyl group at the 4-position were available, though this is a less direct route for this target molecule.

Isotopic Purity and Enrichment Protocols

Ensuring high isotopic purity is crucial for the applications of this compound, especially when used as an internal standard. The isotopic enrichment of the final product is primarily dependent on the isotopic purity of the starting deuterated reagent (e.g., CD3OH).

The isotopic purity of the final compound is typically determined using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.netresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) can be used to determine the relative abundance of the deuterated and non-deuterated isotopologues. By comparing the measured isotopic distribution to the theoretical distribution, the percentage of isotopic enrichment can be calculated. researchgate.netnih.gov

NMR Spectroscopy: Both ¹H and ²H NMR spectroscopy can be employed to assess isotopic purity. In ¹H NMR, the absence or significant reduction of the signal corresponding to the methoxy protons confirms a high level of deuteration. Conversely, ²H NMR will show a signal corresponding to the deuterium atoms in the methoxy group. Quantitative NMR (qNMR) methods can provide a precise measurement of the isotopic abundance. nih.gov

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS)Relative abundance of isotopologues, calculation of isotopic enrichment. rsc.orgresearchgate.net
¹H NMR SpectroscopyAbsence or reduction of proton signals at the labeled position. nih.gov
²H NMR SpectroscopyPresence of deuterium signals at the labeled position. nih.gov

To maintain high isotopic purity, it is essential to use anhydrous reaction conditions to prevent any potential H/D exchange with residual water.

Regioselective Deuteration Techniques

The regioselectivity of the deuteration in this synthesis is inherently controlled by the reaction itself. The use of CD3ONa as the nucleophile ensures that the deuterium label is exclusively located on the methoxy group. The nucleophilic aromatic substitution reaction is highly regioselective for the 4-position of the 2,4-dibromopyrimidine, thus ensuring the specific placement of the -OCD3 group at the desired location on the pyrimidine ring. No additional regioselective deuteration techniques are required for this specific synthetic route.

Post-Synthetic Modification and Derivatization

The 2-bromo-4-(methoxy-d3)pyrimidine molecule contains a versatile handle for further chemical transformations in the form of the bromine atom at the 2-position. This allows for a variety of post-synthetic modifications to generate a library of deuterated pyrimidine derivatives.

The bromine atom can be readily displaced or utilized in cross-coupling reactions. Common derivatization reactions include:

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. 2-Bromo-4-(methoxy-d3)pyrimidine can be coupled with a wide range of boronic acids or their esters to introduce various aryl, heteroaryl, or vinyl substituents at the 2-position. mdpi.comnih.govresearchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. Reaction of 2-bromo-4-(methoxy-d3)pyrimidine with primary or secondary amines in the presence of a suitable palladium catalyst and base can be used to synthesize a variety of 2-amino-4-(methoxy-d3)pyrimidine derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and cyanation reactions (to introduce a nitrile group), can also be employed to further functionalize the molecule at the 2-position.

These post-synthetic modifications significantly enhance the utility of 2-bromo-4-(methoxy-d3)pyrimidine as a building block for the synthesis of more complex deuterated molecules for various research applications.

Reaction TypeReagent/CatalystFunctional Group Introduced at C2
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalystAryl, heteroaryl, vinyl
Buchwald-Hartwig AminationPrimary/secondary amine, Pd catalystAmino
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl
CyanationCyanide source, Pd catalystCyano

Purification Techniques for Deuterated Compounds

The purification of deuterated compounds such as this compound is a critical step to ensure high isotopic and chemical purity. The methodologies employed are similar to those for non-deuterated analogues but often require more rigorous application to separate isotopologues and remove any protic impurities.

Common purification techniques include:

Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are standard methods. For deuterated pyrimidines, reversed-phase HPLC using acetonitrile/water or methanol/water gradients is often effective. The choice of stationary phase and mobile phase is crucial to achieve optimal separation.

Crystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent system is critical, and it may involve screening various solvents and solvent mixtures to find conditions that favor the crystallization of the desired deuterated compound, leaving impurities in the mother liquor.

Sublimation: For compounds with sufficient volatility, sublimation can be an effective purification method, particularly for removing non-volatile impurities. This technique was successfully used to isolate purines and pyrimidines directly from nucleic acids by heating them under reduced pressure.

Distillation: For liquid deuterated compounds, fractional distillation under reduced pressure can be used to separate components based on their boiling points.

The success of the purification process is typically monitored by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic enrichment and purity, and Mass Spectrometry (MS) to verify the molecular weight of the deuterated compound.

TechniquePrinciple of SeparationTypical Application for Deuterated PyrimidinesKey Optimization Parameters
HPLCDifferential partitioning between mobile and stationary phasesHigh-purity final product isolation, impurity profilingColumn chemistry, mobile phase composition, gradient slope, flow rate
Flash ChromatographyAdsorption chromatography with a pressure-driven solvent flowRoutine purification of reaction mixturesStationary phase (e.g., silica gel), solvent system polarity
CrystallizationDifference in solubility between the compound and impuritiesFinal purification to obtain solid material of high puritySolvent selection, cooling rate, concentration
SublimationPhase transition from solid to gas, followed by depositionPurification of volatile solids from non-volatile impuritiesTemperature, pressure

Yield Optimization and Scale-Up Considerations

Optimizing the yield and developing a scalable synthesis for this compound are crucial for its practical application. This involves a multi-faceted approach to reaction design and process development.

Yield Optimization:

The optimization of reaction conditions is paramount for maximizing the yield of deuterated compounds. Key parameters that are often fine-tuned include:

Reaction Temperature: Temperature can significantly influence reaction rates and the extent of side reactions. Finding the optimal temperature is often a balance between achieving a reasonable reaction time and minimizing the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal time to quench the reaction to maximize the yield of the desired product.

Catalyst and Reagent Loading: The stoichiometry of reagents and the loading of any catalysts can have a profound impact on the reaction outcome. Careful optimization of these factors is necessary to ensure efficient conversion and minimize waste. For instance, in deuteration reactions, the choice and amount of catalyst can influence the degree and selectivity of deuterium incorporation.

Solvent: The choice of solvent can affect solubility, reaction kinetics, and the position of chemical equilibria. The use of deuterated solvents can sometimes be beneficial in preventing isotopic dilution.

A study on the deuteration of arylamines highlighted that parameters such as catalyst choice (a combination of Pd/C and Pt/C), temperature (80 °C), and reaction time (4-24 hours) were critical for achieving high levels of deuteration (>90%) mdpi.com.

Scale-Up Considerations:

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. For the synthesis of deuterated compounds, these can include:

Cost and Availability of Deuterated Reagents: Deuterated starting materials and reagents are often significantly more expensive than their non-deuterated counterparts. Therefore, developing a synthetic route that uses these materials efficiently is a primary concern.

Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the large-scale synthesis, including the handling of flammable solvents and reactive intermediates.

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale due to changes in the surface-area-to-volume ratio. Proper reactor design and temperature control are crucial.

Mixing: Ensuring efficient mixing is critical for maintaining reaction homogeneity and achieving consistent results on a large scale.

Downstream Processing: The purification methods used in the laboratory may not be directly transferable to a large-scale process. Developing scalable and efficient workup and purification procedures, such as crystallization or distillation, is essential. A scalable method for the selective deuteration of (hetero)arenes has been demonstrated on a kilogram scale using a nanostructured iron catalyst with D2O as the deuterium source nih.gov.

ParameterOptimization GoalConsiderations for Deuterated SynthesisImpact on Scale-Up
TemperatureMaximize reaction rate and selectivityCan affect the stability of deuterated intermediatesEfficient heat transfer becomes critical
Reaction TimeAchieve complete conversion while minimizing degradationLonger reaction times may increase the risk of H/D exchangeCycle time directly impacts throughput
Catalyst LoadingMaximize efficiency and minimize costCatalyst deactivation and recovery are importantCatalyst cost and lifetime are major economic factors
Solvent ChoiceOptimize solubility, reactivity, and ease of removalPotential for isotopic dilution from protic solventsSolvent recovery and recycling are key for sustainability

Chemical Transformations and Reactivity of 2 Bromo 4 Methoxypyrimidine D3 As a Substrate

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles, particularly at positions activated by a good leaving group.

Substitution at the Bromine-Bearing Carbon (C-2)

The bromine atom at the C-2 position of 2-Bromo-4-methoxypyrimidine-d3 is highly susceptible to displacement by nucleophiles. This is due to the activating effect of the adjacent ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide.

For instance, the reaction with a generic secondary amine, such as morpholine, would proceed under mild heating to yield the corresponding 2-aminopyrimidine (B69317) derivative.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

Nucleophile Product Typical Conditions Approximate Yield
Morpholine 4-methoxy-2-morpholinopyrimidine K₂CO₃, DMF, 80 °C >90%
Sodium Methoxide 2,4-dimethoxypyrimidine CH₃OH, reflux >95%

Note: Data is based on typical reactivity for 2-bromopyrimidines.

The deuteration of the methoxy (B1213986) group is not expected to significantly alter the course or yield of these reactions. Since the C-D bonds are not broken in the rate-determining step, any influence would be a small secondary kinetic isotope effect. wikipedia.orgprinceton.edu

Influence of Methoxy Group on Reactivity

The methoxy group at the C-4 position is an electron-donating group. Through its +R (resonance) effect, it increases the electron density of the pyrimidine ring, which would typically deactivate the ring towards nucleophilic attack. However, in the case of 2-bromo-4-methoxypyrimidine, the powerful activating effect of the two ring nitrogens on the C-2 position overcomes this deactivating influence. The methoxy group primarily serves to modulate the electronic properties of the resulting substituted pyrimidine and can influence the regioselectivity in more complex systems. The deuteration of the methoxy group (-OCD₃) does not alter its electronic properties in a meaningful way, so its influence on reactivity compared to the non-deuterated analogue is considered negligible.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C-2 position.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron reagent with a halide. 2-Bromo-4-methoxypyrimidine readily participates in this reaction with various aryl- and heteroarylboronic acids. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. mdpi.commdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Boronic Acid Product Catalyst System Base Approximate Yield
Phenylboronic acid 4-methoxy-2-phenylpyrimidine Pd(PPh₃)₄ K₂CO₃ 85-95%

Note: Data is based on typical reactivity for 2-bromopyrimidines.

The secondary kinetic isotope effect for the -OCD₃ group in Suzuki coupling is expected to be very close to unity (kH/kD ≈ 1). wikipedia.org This is because the isotopic substitution is remote from the site of the catalytic cycle's key steps (oxidative addition and reductive elimination), and any electronic or steric differences between -OCH₃ and -OCD₃ are minimal.

Negishi Coupling with Organozinc Reagents

The Negishi coupling provides an alternative, often milder, method for C-C bond formation using organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. 2-Bromo-4-methoxypyrimidine can be coupled with alkyl- or arylzinc reagents, typically prepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂).

Table 3: Representative Negishi Coupling Reaction

Organozinc Reagent Product Catalyst System Approximate Yield
Phenylzinc chloride 4-methoxy-2-phenylpyrimidine Pd(PPh₃)₄ 80-90%

Note: Data is based on typical reactivity for 2-bromopyrimidines.

Similar to the Suzuki coupling, the deuterated methoxy group is not anticipated to have a significant impact on the rate or efficiency of the Negishi coupling. The mechanism does not involve the cleavage of the C-D bonds, so no primary isotope effect is expected.

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction is highly general and can be applied to this compound to synthesize a wide array of 2-aminopyrimidine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction.

Table 4: Representative Buchwald-Hartwig Amination Reaction

Amine Product Catalyst System Base Approximate Yield
Aniline N-(4-methoxypyrimidin-2-yl)aniline Pd₂(dba)₃, XPhos NaOtBu 85-95%

Note: Data is based on typical reactivity for 2-bromopyridines/pyrimidines.

As with the other cross-coupling reactions, the deuteration at the methoxy group is remote from the reaction center. Therefore, its effect on the reaction rate is expected to be negligible, falling within the range of a small secondary kinetic isotope effect. wikipedia.org

Sonogashira Coupling and Alkyne Derivatization

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The bromine substituent at the C2 position of the this compound ring is well-suited for this transformation, enabling the synthesis of a diverse range of 2-alkynyl-4-methoxypyrimidine derivatives.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the key transmetalation step of the catalytic cycle. nih.gov This process allows for the direct attachment of various alkyne-containing moieties, which can serve as versatile handles for further chemical modifications or as integral parts of a target molecule's structure. nih.gov The reaction conditions are generally mild, offering good functional group tolerance. wikipedia.org

The scope of this reaction is broad, allowing for the coupling of this compound with a variety of terminal alkynes, including aliphatic, aromatic, and functionalized acetylenes. This versatility makes it a cornerstone for creating complex molecular architectures based on the pyrimidine scaffold. For instance, coupling with trimethylsilylacetylene (B32187) followed by in-situ desilylation provides a direct route to the parent 2-ethynylpyrimidine, a valuable building block itself. rsc.org

Alkyne PartnerCatalyst SystemBase/SolventProduct StructureRef.
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF2-(Phenylethynyl)-4-methoxypyrimidine-d3 rsc.org
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / THF2-((Trimethylsilyl)ethynyl)-4-methoxypyrimidine-d3 rsc.org
1-HexynePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF2-(Hex-1-yn-1-yl)-4-methoxypyrimidine-d3 rsc.org
Propargyl alcoholPd(PPh₃)₄ / CuIEt₃N / DMF3-(4-Methoxypyrimidin-2-yl)prop-2-yn-1-ol-d3 libretexts.org

Ligand and Catalyst System Optimization in Cross-Coupling

The efficiency and success of cross-coupling reactions, including the Sonogashira coupling, involving this compound are highly dependent on the careful selection and optimization of the catalyst system. This includes the palladium source, the supporting ligands, the base, and the solvent. mdpi.com Optimization is crucial for achieving high yields, minimizing side reactions (such as homocoupling of the alkyne), and extending the reaction scope to more challenging substrates. jocpr.com

Palladium Catalysts: Common palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. While effective, research has focused on developing more active and stable catalysts. For instance, catalysts derived from bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or palladacycles can show enhanced reactivity, allowing reactions to proceed at lower catalyst loadings or at room temperature. libretexts.org

Ligands: The choice of ligand is critical. Besides simple phosphines like triphenylphosphine (B44618) (PPh₃), bidentate phosphine ligands (e.g., dppf) and N-heterocyclic carbenes (NHCs) have been shown to form highly active palladium complexes that can improve catalytic efficiency, particularly for less reactive halides. libretexts.org

Copper-Free Systems: A significant area of optimization involves the development of copper-free Sonogashira conditions. nih.gov While the copper co-catalyst is traditional, it can lead to the formation of diynes via oxidative homocoupling of the alkyne partner. Copper-free protocols, often employing a higher loading of a more active palladium/ligand system and a stronger base, can circumvent this issue, leading to cleaner reactions and simpler purification. libretexts.orgnih.gov

Base and Solvent: The base, typically an amine like triethylamine (B128534) or diisopropylethylamine, is required to neutralize the HBr formed and to deprotonate the terminal alkyne. organic-chemistry.org Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are also used, particularly in Suzuki and other cross-coupling reactions. mdpi.com The solvent choice (e.g., DMF, THF, 1,4-dioxane, toluene) influences the solubility of reagents and the stability of catalytic intermediates. mdpi.com

ParameterOptionsEffect on ReactionRef.
Pd Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pre-catalyst stability and activation libretexts.orgmdpi.com
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCsCatalyst activity, stability, and substrate scope libretexts.org
Co-catalyst CuI, None (Copper-free)Promotes transmetalation; removal can prevent alkyne homocoupling nih.gov
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃Alkyne deprotonation, neutralization of HBr rsc.orgmdpi.com
Solvent DMF, THF, Toluene, 1,4-DioxaneReagent solubility, reaction temperature, catalyst stability mdpi.com

Other Selective Transformations

Reduction and Debromination Processes

Selective removal of the bromine atom from the C2 position of this compound is a valuable transformation, yielding the parent 4-methoxypyrimidine-d3 scaffold. This debromination can be accomplished through several reductive methods.

The most common and efficient method is catalytic hydrogenation. reddit.com This process typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). nih.gov The reaction is usually conducted in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and often includes a base such as sodium acetate or triethylamine to scavenge the hydrobromic acid byproduct. This method is clean, high-yielding, and tolerates a wide range of functional groups.

Alternative methods for debromination that avoid the use of pressurized hydrogen gas include metal-mediated reductions. For example, activated zinc dust in the presence of an acid or magnesium metal in methanol (B129727) can effectively achieve the reductive cleavage of the C-Br bond. reddit.com Another approach involves lithiation of the C-Br bond with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium intermediate with a proton source like water or methanol.

ReagentsConditionsProductRef.
H₂, Pd/C, NaOAcEthanol, Room Temperature, 1 atm4-Methoxypyrimidine-d3 reddit.comnih.gov
Mg, MethanolReflux4-Methoxypyrimidine-d3 reddit.com
Zn, Acetic AcidRoom Temperature4-Methoxypyrimidine-d3 reddit.com
1. n-BuLi 2. H₂OTHF, -78 °C4-Methoxypyrimidine-d3 reddit.com

Functional Group Interconversions on the Pyrimidine Ring

Beyond transformations at the C2-bromo position, the 4-methoxy-d3 group on the pyrimidine ring can be modified to introduce other functionalities. A key reaction is the demethylation of the methoxy ether to reveal a hydroxyl group, which converts the molecule into a 4-pyrimidinone tautomer. This transformation significantly alters the electronic properties and reactivity of the heterocycle.

Demethylation can be achieved using various reagents. Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers. google.com Alternatively, nucleophilic demethylation can be performed using reagents like L-selectride. elsevierpure.com The resulting 4-hydroxypyrimidine (B43898) is a versatile intermediate.

Once formed, the hydroxyl group of the 4-pyrimidinone can be converted into other functional groups. For example, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride can transform the hydroxyl group into a chloro group, yielding 2-bromo-4-chloropyrimidine. This dichloro-substituted pyrimidine is a valuable precursor for sequential and site-selective nucleophilic aromatic substitution reactions.

StepReagentsIntermediate/ProductRef.
1. Demethylation L-Selectride2-Bromo-4(3H)-pyrimidinone elsevierpure.com
AlCl₃ / Dichloromethane2-Bromo-4(3H)-pyrimidinone google.com
2. Chlorination POCl₃2-Bromo-4-chloropyrimidine-

Electrophilic Alkylation of the Pyrimidine System

Direct electrophilic alkylation of the carbon atoms of the pyrimidine ring is generally challenging. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards attack by electrophiles. csu.edu.aucsir.co.za While the 4-methoxy-d3 group is an electron-donating, activating group, its effect is often insufficient to overcome the deactivating nature of the ring nitrogens for typical Friedel-Crafts type alkylations.

Electrophilic attack, if it occurs, is more likely to happen at one of the ring nitrogen atoms, leading to the formation of a pyrimidinium salt. acs.org

To achieve alkylation at a ring carbon, an indirect strategy is often required. One common approach involves the initial N-oxidation of a ring nitrogen atom to form a pyrimidine N-oxide. cdnsciencepub.com The N-oxide functionality activates the C2 and C6 positions towards both nucleophilic and certain types of electrophilic attack. For instance, pyridine (B92270) and quinoline (B57606) N-oxides can undergo reductive alkylation at the C2 position with reagents like Wittig reagents or 1,1-diborylalkanes, providing a pathway to C2-alkylated products after the removal of the N-oxide oxygen. nih.govthieme-connect.com This strategy could potentially be applied to the pyrimidine system to introduce alkyl groups at the carbon adjacent to a ring nitrogen.

StrategyReagentsCommentsRef.
Direct Alkylation R-X, Lewis AcidGenerally unsuccessful on ring carbons; N-alkylation may occur. csu.edu.aulibretexts.org
Alkylation via N-Oxide 1. m-CPBA (oxidation) 2. Alkylating agent (e.g., Wittig reagent)N-oxidation activates the C2 position for subsequent functionalization. cdnsciencepub.comnih.gov

Thiomethylation Reactions

The bromine atom at the C2 position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the two ring nitrogens makes the C2 position sufficiently electrophilic to be attacked by strong nucleophiles.

Thiomethylation, the introduction of a methylthio (-SMe) group, can be readily achieved by reacting the substrate with a sulfur nucleophile such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base. chemrxiv.orgchemrxiv.org These reactions typically proceed under mild conditions in polar aprotic solvents like DMF or DMSO to afford 4-methoxy-2-(methylthio)pyrimidine-d3 in good yield. rsc.org This SₙAr reaction is a highly reliable method for C-S bond formation on the pyrimidine core. The resulting methylthioether can be a final target or can be further manipulated, for example, by oxidation to the corresponding sulfoxide (B87167) or sulfone, which further modulates the electronic properties of the pyrimidine ring.

Sulfur NucleophileBase/SolventProductRef.
Sodium thiomethoxide (NaSMe)DMF, Room Temp.4-Methoxy-2-(methylthio)pyrimidine-d3 chemrxiv.org
Methanethiol (MeSH) / K₂CO₃DMSO, 50 °C4-Methoxy-2-(methylthio)pyrimidine-d3 rsc.org
Dimethyl disulfide / Reducing Agent-An alternative source for the methylthio group.-

Applications of 2 Bromo 4 Methoxypyrimidine D3 in Advanced Chemical Synthesis and Analytical Research

Utility as a Synthetic Building Block

The reactivity of the bromine atom and the methoxy (B1213986) group on the pyrimidine (B1678525) ring makes 2-Bromo-4-methoxypyrimidine-d3 a versatile precursor in organic synthesis. The presence of deuterium (B1214612) atoms provides a unique isotopic signature that can be invaluable for mechanistic studies and metabolic fate determination of the resulting molecules.

Precursor for Complex Pyrimidine Derivatives

This compound serves as a key starting material for the synthesis of a variety of substituted pyrimidines. The bromine atom at the 2-position is susceptible to displacement by a range of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct more complex molecular architectures. rsc.org The deuterated methoxy group can be retained in the final product, providing a stable isotopic label for research purposes. This is particularly relevant in drug discovery, where deuteration can subtly modify the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties. nih.gov The synthesis of various pyrimidine derivatives is of significant interest due to their wide range of biological activities, including their use as kinase inhibitors in cancer therapy. rsc.org

Intermediate in Multi-Step Organic Syntheses (e.g., oxopiperidine derivatives)

A notable application of isotope-labeled 2-Bromo-4-methoxypyrimidine is its use as a chemical reagent in the synthesis of oxopiperidine derivatives. impurity.com These derivatives are of interest in medicinal chemistry, with some showing potential as anti-migraine agents. impurity.com The synthesis of piperidine-containing structures is a significant area of pharmaceutical research, and the ability to incorporate a deuterated fragment from this compound can aid in the development and analysis of these therapeutic agents. nih.gov

Applications as an Internal Standard in Quantitative Chemical Analysis

The primary and most widespread application of this compound is as an internal standard in quantitative analytical techniques. clearsynth.com An ideal internal standard co-elutes with the analyte of interest and has a similar ionization response, but is clearly distinguishable by its mass. nih.gov Deuterated compounds are excellent internal standards for mass spectrometry-based methods as they fulfill these criteria.

Isotope Dilution Mass Spectrometry (IDMS) Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-precision and accuracy in quantitative analysis. In this method, a known amount of an isotopically labeled compound (the internal standard), such as this compound, is added to a sample containing the unlabeled analyte. The ratio of the labeled to unlabeled compound is then measured by a mass spectrometer.

The key advantage of this approach is that the accuracy of the measurement is dependent on the ratio of the two species, rather than the absolute signal intensity. This effectively compensates for variations in sample preparation, instrument response, and matrix effects, which are common sources of error in quantitative analysis. clearsynth.comlcms.cz The use of a deuterated internal standard like this compound can significantly improve the reliability and robustness of analytical methods for the quantification of related pyrimidine compounds in complex matrices such as biological fluids or environmental samples. clearsynth.comlcms.cz

Quantitative NMR (qNMR) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) is another analytical technique where deuterated compounds find utility. In qNMR, the concentration of a substance is determined by comparing the integral of a specific resonance signal of the analyte with that of a certified reference material. While this compound itself might not be the primary standard, its application in synthesizing deuterated analogs of target molecules is crucial. When a deuterated analog is used as an internal standard, it provides a signal that is distinct from the analyte, allowing for accurate quantification without signal overlap. The use of deuterated internal standards in qNMR is a recognized strategy for improving the accuracy and reliability of the measurements.

Precision and Accuracy Considerations in Analytical Method Development

The development and validation of robust analytical methods are critical in many scientific disciplines, particularly in pharmaceutical and environmental analysis. The use of a deuterated internal standard such as this compound is a key consideration for enhancing the precision and accuracy of these methods. clearsynth.com Regulatory guidelines often recommend the use of stable isotope-labeled internal standards for bioanalytical method validation due to their ability to minimize variability and provide more reliable data. nih.gov The inclusion of this compound as an internal standard during method development can lead to a more rugged and transferable assay, ensuring consistent performance across different laboratories and analytical platforms.

Properties of this compound

PropertyValue
Chemical Name 2-Bromo-4-(methoxy-d3)pyrimidine
Molecular Formula C₅H₂D₃BrN₂O
Molecular Weight 192.03 g/mol
Isotopic Purity Typically >98%
Appearance Solid

Mechanistic Probes in Reaction Pathway Elucidation

The presence of deuterium atoms in a molecule can subtly but measurably alter its chemical and physical properties, a phenomenon that is exploited to gain deep insights into the step-by-step processes of chemical reactions.

Tracing Carbon Atom Fate via Deuterium Labeling

In principle, the deuterium-labeled methoxy group (-OCD₃) in this compound can act as a spectroscopic marker. In reactions where the methoxy group is transferred or modified, the fate of the methyl carbon can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. The distinct signal of deuterium allows researchers to distinguish the labeled fragment from other non-labeled species in a complex reaction mixture, thereby clarifying the connectivity changes occurring during the transformation.

Kinetic Isotope Effect Studies (Potential Application)

The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.

The potential application of this compound in KIE studies would be relevant in reactions that involve the activation or cleavage of a C-H bond within the methoxy group. By comparing the reaction rates of the d3-labeled and the non-labeled (d0) versions of the molecule, researchers could determine if the C-H bond is broken in the slowest step of the reaction, providing critical evidence for a proposed reaction mechanism.

Table 1: Theoretical Kinetic Isotope Effect (KIE) Data for a Hypothetical Reaction

ReactantRate Constant (k)KIE (kH/kD)Mechanistic Implication
2-Bromo-4-methoxypyrimidinekH\multirow{2}{}{>1}C-H bond cleavage is likely in the rate-determining step.
This compoundkD
2-Bromo-4-methoxypyrimidinekH\multirow{2}{}{≈1}C-H bond cleavage is not involved in the rate-determining step.
This compoundkD

This table is illustrative and based on theoretical principles, as no experimental data for this specific compound is available.

Elucidation of Intermediates in Catalytic Cycles

In complex catalytic cycles, identifying transient intermediates is often challenging. Isotopic labeling can be a key strategy in this endeavor. If this compound were to participate in a catalytic reaction, the deuterium label could be used to identify and characterize intermediates where the pyrimidine moiety is bound to a catalyst. The unique isotopic signature would facilitate the detection and structural elucidation of these fleeting species, providing a more complete picture of the catalytic pathway.

Contributions to Stable Isotope Labeling Techniques

Stable isotope labeling is an indispensable technique in various scientific disciplines, including proteomics, metabolomics, and drug development. Labeled compounds serve as internal standards for quantification or as tracers to follow metabolic pathways.

Deuterium Incorporation in Complex Chemical Entities

This compound could theoretically serve as a building block for the synthesis of more complex molecules containing a deuterated methoxy group. The bromo-substituent on the pyrimidine ring provides a reactive handle for various cross-coupling reactions, allowing for the attachment of this labeled fragment to a larger molecular scaffold. This would enable the targeted introduction of a deuterium label into a specific position of a complex molecule, which is often a crucial requirement for its intended application.

Development of Labeled Precursors for Macromolecular Synthesis Research (e.g., RNA building blocks)

Pyrimidine derivatives are fundamental components of nucleic acids. In the field of RNA research, isotopically labeled building blocks are essential for structural and dynamic studies using NMR spectroscopy. While there is no direct evidence of this compound being used for this purpose, a related, chemically modified pyrimidine could potentially be converted into a deuterated ribonucleoside. Such a labeled building block could then be incorporated into an RNA strand during solid-phase synthesis. The deuterium label would offer specific advantages in NMR experiments, such as simplifying complex spectra or enabling specific relaxation measurements to probe molecular dynamics.

Spectroscopic and Computational Elucidation in Chemical Research

Advanced Spectroscopic Characterization Methodologies

Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the detailed molecular analysis of isotopically labeled compounds like 2-Bromo-4-methoxypyrimidine-d3.

NMR spectroscopy offers unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ²H NMR is employed for comprehensive characterization.

Proton (¹H) NMR spectroscopy is a primary tool for confirming the structural integrity of the pyrimidine (B1678525) ring. In this compound, the deuteration of the methoxy (B1213986) group means that the characteristic singlet for the -OCH₃ protons (typically found around 4.0 ppm) is absent from the spectrum. The spectrum is therefore simplified, showing only the signals corresponding to the protons on the pyrimidine ring.

The two non-equivalent aromatic protons on the pyrimidine ring appear as distinct doublets due to spin-spin coupling. The proton at the 6-position (H-6) is adjacent to the proton at the 5-position (H-5), leading to a doublet. Similarly, the H-5 proton signal is split into a doublet by H-6. The chemical shifts are influenced by the electronic effects of the bromo and methoxy substituents. libretexts.orglibretexts.org The integration of these signals, representing one proton each, allows for a quantitative assessment of the compound's chemical purity relative to any proton-containing impurities.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~6.8 - 7.2Doublet (d)~5-71H
H-6~8.2 - 8.6Doublet (d)~5-71H

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbons of the pyrimidine ring and the single carbon of the deuterated methoxy group.

The chemical shifts of the ring carbons are characteristic of aromatic heterocyclic systems. libretexts.orgoregonstate.edu

C-2: Directly bonded to the electronegative bromine atom and two nitrogen atoms, this carbon is significantly deshielded and appears at a downfield chemical shift.

C-4: Attached to the electronegative oxygen of the methoxy group and a nitrogen atom, this carbon also experiences strong deshielding.

C-5 & C-6: These carbons appear at chemical shifts typical for aromatic CH groups.

-OCD₃: The carbon of the deuterated methoxy group appears in the typical range for methoxy carbons (~55-65 ppm). Due to the attached deuterium (B1214612) atoms, this signal may appear as a multiplet with a slightly upfield shift compared to its non-deuterated counterpart, a phenomenon known as an isotopic effect.

The analysis of these signals confirms the presence and connectivity of all carbon atoms within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-4~168 - 172
C-5~110 - 115
C-6~155 - 159
-OCD₃~55 - 60

Deuterium (²H) NMR is a crucial technique for the direct observation of the deuterium label, confirming its precise location and enabling the quantification of isotopic enrichment. magritek.comillinois.edu For this compound, the ²H NMR spectrum is expected to show a single resonance.

This signal corresponds to the three equivalent deuterium atoms of the -OCD₃ group. The chemical shift in ²H NMR is essentially identical to that of a proton in the same chemical environment. illinois.edublogspot.com Therefore, the resonance for the -OCD₃ group is predicted to appear at a similar chemical shift to a standard -OCH₃ group. Quantitative ²H NMR analysis, where the integral of the deuterium signal is compared against a known standard, allows for the accurate determination of the level of deuterium incorporation (isotopic enrichment).

Table 3: Predicted ²H NMR Data for this compound

Deuterium PositionPredicted Chemical Shift (δ, ppm)
-OCD₃~3.9 - 4.2

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of a single bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 mass units. HRMS can resolve these peaks and provide their exact masses to several decimal places, allowing for the unambiguous confirmation of the molecular formula C₅H₂D₃BrN₂O.

Table 4: HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)Description
[C₅H₂D₃⁷⁹BrN₂O]⁺191.0118Molecular Ion (M⁺)
[C₅H₂D₃⁸¹BrN₂O]⁺193.0097Molecular Ion (M+2)⁺

Mass Spectrometry (MS)

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the molecule based on its electron density. This approach provides a good balance between accuracy and computational cost, making it widely applicable to organic molecules. nih.gov

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure by finding the geometry with the minimum energy. This includes bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the theoretical FTIR and Raman spectra, which aids in the assignment of experimental spectral bands. nih.govresearchgate.netsemanticscholar.org

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and the distribution of electron density.

Analyze Reactivity: The calculated electronic structure can provide insights into the molecule's reactivity. For example, a Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of specific wavefunctions, or orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals and are central to understanding chemical reactivity and electronic properties.

HOMO: This is the orbital with the highest energy that contains electrons. It can be thought of as the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: This is the orbital with the lowest energy that is empty of electrons. It is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. It is often associated with molecules that are more polarizable and have lower kinetic stability.

A large HOMO-LUMO gap implies higher stability and lower chemical reactivity.

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. This analysis helps predict the molecule's electronic transitions (related to its UV-Vis spectrum) and its potential to participate in charge-transfer interactions. nih.gov

Table 4: Theoretical Molecular Properties from DFT Calculations

Property Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital Indicates electron-donating ability
LUMO Energy Energy of the lowest unoccupied molecular orbital Indicates electron-accepting ability
HOMO-LUMO Gap Energy difference (ΔE = ELUMO - EHOMO) Correlates with chemical reactivity and stability
Dipole Moment Measure of the net molecular polarity Influences solubility and intermolecular forces

| MEP Map | 3D plot of electrostatic potential | Visualizes sites for nucleophilic and electrophilic attack |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a quantitative description of bonding and intermolecular interactions in chemical systems. researchgate.netresearchgate.net By transforming the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals corresponding to the familiar Lewis structure elements (bonds, lone pairs, and core orbitals), NBO analysis offers intuitive chemical insights. researchgate.netbohrium.com This method is particularly adept at characterizing non-covalent interactions, which are crucial in determining the structure and properties of molecular solids and complexes.

For a molecule like this compound, NBO analysis can elucidate the nature of interactions between molecules in a condensed phase. The analysis focuses on donor-acceptor interactions, where an occupied (donor) NBO on one molecule interacts with an unoccupied (acceptor) NBO on a neighboring molecule. researchgate.netbohrium.com The strength of these interactions is quantified by the second-order perturbation theory energy, E(2), which estimates the stabilization energy resulting from the charge transfer between the donor and acceptor orbitals.

In the context of substituted pyrimidines, key intermolecular interactions involve the nitrogen atoms of the pyrimidine ring, the bromine atom, and the methoxy group. The lone pair orbitals (n) on the nitrogen atoms can act as donors, while antibonding orbitals (σ* or π*) associated with bonds on adjacent molecules can act as acceptors. For instance, a significant interaction could be the donation of electron density from a nitrogen lone pair of one molecule to the antibonding orbital of a C-Br or C-H bond on another molecule.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

This table represents hypothetical but chemically reasonable interactions for this compound, based on principles of NBO analysis applied to similar heterocyclic compounds. The E(2) values indicate the relative strength of the intermolecular charge-transfer interactions.

Donor NBO (Molecule 1)Acceptor NBO (Molecule 2)E(2) (kcal/mol)Interaction Type
n(N1)σ(C5-H)0.75Weak Hydrogen Bond
n(N3)σ(C2-Br)0.60Halogen Bond Precursor
n(O1)σ(C6-H)0.55Weak Hydrogen Bond
π(C4-C5)π(N3-C4)0.30π-π Stacking

Note: Data is illustrative. n denotes a lone pair, σ* an antibonding sigma orbital, and π* an antibonding pi orbital.

Computational Prediction of Reaction Pathways

Computational chemistry provides indispensable tools for predicting and understanding the mechanisms of chemical reactions. nih.govchemrxiv.org By mapping the potential energy surface (PES) of a reacting system, researchers can identify transition states, intermediates, and the lowest energy pathways from reactants to products. chemrxiv.org Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost. nih.govrsc.org

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom at the C2 position is displaced by a nucleophile. The pyrimidine ring is electron-deficient, which generally facilitates this type of reaction. Another potential reaction is cross-coupling, such as Suzuki or Buchwald-Hartwig reactions, which are frequently used to form new carbon-carbon or carbon-nitrogen bonds at the position of the halogen. nih.gov

Computational prediction of these pathways involves several steps:

Geometry Optimization: The structures of the reactants, products, any intermediates, and the transition state are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the PES that connects reactants to products. This structure represents the highest energy barrier of the reaction.

Frequency Calculation: These calculations confirm the nature of the optimized structures. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

A predicted reaction pathway for an SNAr reaction on this compound with a generic nucleophile (Nu⁻) would likely proceed through a Meisenheimer complex, a high-energy intermediate.

Table 2: Hypothetical Calculated Energies for a Predicted SNAr Reaction Pathway

This table provides a plausible energetic profile for the nucleophilic substitution on this compound, as would be determined by DFT calculations.

Reaction StepSpeciesRelative Free Energy (ΔG, kcal/mol)Description
1Reactants + Nu⁻0.0Starting materials
2Transition State 1 (TS1)+18.5Formation of Meisenheimer complex
3Meisenheimer Intermediate+12.0Covalent intermediate
4Transition State 2 (TS2)+15.0Expulsion of Bromide
5Products + Br⁻-10.5Final products

These computational approaches allow chemists to screen potential reactions, understand substituent effects, and design more efficient synthetic routes before extensive and costly experimental work is undertaken. nih.gov Automated reaction path searching methods can even be used to explore unknown reactions and discover novel synthetic methodologies. nih.gov

Future Perspectives and Emerging Research Avenues for Deuterated 2 Bromo 4 Methoxypyrimidine

Development of Novel and Efficient Synthetic Routes

The future synthesis of 2-Bromo-4-methoxypyrimidine-d3 will likely focus on optimizing efficiency, reducing costs, and improving isotopic purity. Current synthetic strategies for deuterated compounds can be complex and expensive. Emerging research is expected to explore novel catalytic systems, such as transition-metal-catalyzed C-H activation/deuteration, which could provide more direct and selective pathways to introduce deuterium (B1214612) into the methoxy (B1213986) group of the pyrimidine (B1678525) ring.

Furthermore, the development of continuous flow chemistry methods could offer significant advantages. These systems can enhance reaction control, improve safety, and allow for scalable production with high consistency. The use of deuterated methanol (B129727) (CD3OD) as a starting material in a one-pot synthesis, streamlined through flow chemistry, could represent a major leap forward in producing this compound and other deuterated building blocks efficiently.

Exploration of New Reactivity Profiles

While this compound is expected to exhibit reactivity similar to its non-deuterated counterpart, the presence of deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netacs.org Future research will likely investigate the C-D bonds' enhanced stability compared to C-H bonds. researchgate.net This stability can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, which often involve the cleavage of a C-H bond. researchgate.net

Exploiting the bromo-substituent through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will remain a primary strategy for generating diverse molecular scaffolds. Research into how the deuterated methoxy group might electronically influence these reactions could uncover new reactivity patterns. This could lead to the selective synthesis of novel pyrimidine derivatives that were previously difficult to access, further expanding the utility of this building block.

Advanced Analytical Applications in Complex Matrices

One of the most immediate and impactful future applications of this compound is in quantitative bioanalysis using mass spectrometry. clearsynth.com Deuterated molecules are considered the gold standard for use as internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS). texilajournal.comaptochem.com Because they are chemically identical to the analyte (the non-deuterated compound), they co-elute during chromatography and exhibit the same ionization efficiency, but are distinguishable by their higher mass. texilajournal.comaptochem.com

This property allows the deuterated standard to accurately correct for variations in sample preparation, injection volume, and matrix effects, which are common challenges in complex biological samples like plasma or tissue homogenates. clearsynth.comkcasbio.com The use of this compound as an internal standard for the quantification of a therapeutic agent derived from it would ensure high precision and accuracy, which is crucial for pharmacokinetic studies and regulatory submissions. texilajournal.comnih.gov

FeatureAnalyte (Non-deuterated)Internal Standard (Deuterated)Rationale for Use
Chemical Structure2-Bromo-4-methoxypyrimidineThis compoundNearly identical chemical and physical properties
Chromatographic Retention TimettCo-elution ensures correction for matrix effects at the exact point of analysis. texilajournal.com
Ionization EfficiencyIdenticalIdenticalEnsures that any ion suppression or enhancement affects both analyte and standard equally. kcasbio.com
Mass-to-charge ratio (m/z)XX + 3The mass difference allows for distinct detection by the mass spectrometer without isotopic interference. aptochem.com

Integration with High-Throughput Synthesis and Screening in Chemical Libraries

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. rsc.orgresearchgate.netnih.gov this compound is an ideal building block for integration into high-throughput synthesis (HTS) platforms. These automated systems can rapidly generate large libraries of diverse compounds by combining various building blocks in a combinatorial fashion. rsc.org

The reactivity of the bromine atom allows for a wide range of chemical modifications, enabling the creation of thousands of distinct pyrimidine derivatives. By incorporating the deuterated methoxy group, these libraries can be systematically endowed with the potential for improved metabolic stability. Subsequent high-throughput screening of these libraries against various biological targets could accelerate the discovery of new lead compounds with inherently superior drug-like properties. rsc.org

Role in Expanding the Chemical Space of Pyrimidine Derivatives

This strategy allows medicinal chemists to fine-tune the properties of existing pharmacophores, potentially rescuing promising compounds that previously failed due to poor metabolic stability. nih.gov Therefore, this compound not only serves as a building block for entirely new molecules but also provides a tool for optimizing known ones, thereby expanding the therapeutic potential of the vast chemical space of pyrimidine derivatives. nih.govuniupo.it

PropertyStandard Compound (C-H)Deuterated Compound (C-D)Implication in Drug Discovery
Bond StrengthWeakerStronger (6-10 times) researchgate.netIncreased resistance to enzymatic cleavage (metabolism).
Metabolic RateFasterSlower (Kinetic Isotope Effect) researchgate.netCan lead to longer half-life and improved drug exposure.
Pharmacokinetic ProfileVariablePotentially more predictable and favorable. nih.govMay allow for lower or less frequent dosing. nih.gov
Potential for Toxic MetabolitesHigherLower researchgate.netImproved safety and tolerability profile.
Chemical NoveltyKnown EntityNew Chemical EntityCreates new intellectual property opportunities.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-methoxypyrimidine-d3, and how do reaction conditions impact deuteration efficiency?

The synthesis typically involves bromination of a pyrimidine precursor using agents like N-bromosuccinimide (NBS) under controlled conditions. For deuteration, deuterated methanol (CD3OD) or other deuterium sources are introduced during methoxy group formation. Catalysts such as iron(III) bromide (FeBr₃) may enhance regioselectivity. Optimizing temperature (e.g., 0–25°C) and reaction time ensures minimal side reactions and maximal deuteration efficiency. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the deuterated product .

Q. Which analytical techniques are most reliable for confirming deuteration and purity of this compound?

  • Mass Spectrometry (MS): High-resolution MS detects isotopic peaks (e.g., M+3 for D₃ labeling) to confirm deuteration.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows suppression of the methoxy proton signal due to deuterium substitution, while ²H NMR or ¹³C NMR validates isotopic incorporation.
  • High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed using reverse-phase columns with UV detection at 254 nm. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What storage protocols ensure the stability of this compound in laboratory settings?

Store the compound in sealed, moisture-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid repeated freeze-thaw cycles to prevent isotopic exchange or decomposition. Pre-drying storage vials and using molecular sieves can mitigate hydrolysis of the methoxy-d₃ group .

Advanced Research Questions

Q. How does the deuterium kinetic isotope effect (KIE) influence the reactivity of this compound in cross-coupling reactions?

Deuteration at the methoxy group alters bond strength (C–D vs. C–H), potentially slowing reaction kinetics in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should compare rate constants (kH/kD) between deuterated and non-deuterated analogues. For instance, KIE >1 indicates rate-limiting C–H bond cleavage. Control experiments with varying catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) can isolate isotope effects from electronic factors .

Q. In metabolic stability studies, how can this compound act as a tracer for quantifying metabolic pathways?

The deuterated methoxy group resists enzymatic demethylation, enabling tracking via LC-MS/MS. Administering the deuterated compound alongside its non-deuterated counterpart in vitro (e.g., liver microsomes) allows parallel reaction monitoring (PRM) to quantify parent compound decay and metabolite formation. Isotopic dilution assays improve signal-to-noise ratios in complex biological matrices .

Q. What experimental strategies resolve contradictory data on the catalytic efficacy of this compound in different reaction systems?

  • Systematic Screening: Vary catalysts (e.g., Pd vs. Ni), ligands, and solvents (polar aprotic vs. ethers) to identify optimal conditions.
  • Isotopic Control Studies: Compare reaction outcomes using deuterated vs. non-deuterated substrates to isolate isotope effects.
  • Kinetic Profiling: Conduct time-resolved studies to detect intermediates (e.g., oxidative addition complexes) via in situ NMR or IR spectroscopy.
  • Computational Modeling: Density Functional Theory (DFT) calculations can predict transition states and isotope-specific energy barriers .

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